N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropanecarbonyl group, a tetrahydroquinoline moiety, and a benzo[d][1,4]dioxine sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Sp
Biological Activity
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N2O4S, with a molecular weight of 392.49 g/mol. Its structure features a cyclopropane ring and a tetrahydroquinoline moiety linked to a sulfonamide group.
Property | Value |
---|---|
Molecular Formula | C21H24N2O4S |
Molecular Weight | 392.49 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis pathways .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, the compound can inhibit cell proliferation in certain cancer lines by modulating cyclooxygenase (COX) activity .
The proposed mechanism of action involves the compound's ability to interact with various molecular targets within cells. It is believed to inhibit enzymes critical for cell survival and proliferation:
- Cyclooxygenase Inhibition : Similar compounds have been shown to selectively inhibit COX-2 over COX-1, which is crucial in mediating inflammation and pain pathways .
- Signal Transduction Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt that are vital for cell growth and survival .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial effects of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to controls, suggesting strong antibacterial activity.
Study 2: Anticancer Potential
In a preclinical trial involving human cancer cell lines (e.g., A549 lung cancer cells), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c24-21(15-3-4-15)23-9-1-2-14-5-6-16(12-18(14)23)22-29(25,26)17-7-8-19-20(13-17)28-11-10-27-19/h5-8,12-13,15,22H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCYJFNEKMSVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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